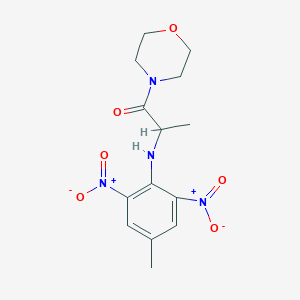

2-(4-Methyl-2,6-dinitroanilino)-1-morpholino-1-propanone

Description

Properties

IUPAC Name |

2-(4-methyl-2,6-dinitroanilino)-1-morpholin-4-ylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O6/c1-9-7-11(17(20)21)13(12(8-9)18(22)23)15-10(2)14(19)16-3-5-24-6-4-16/h7-8,10,15H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGSLHHIOXDTWTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(C)C(=O)N2CCOCC2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-2,6-dinitroanilino)-1-morpholino-1-propanone typically involves multiple steps, starting with the nitration of 4-methylaniline to produce 4-methyl-2,6-dinitroaniline. This intermediate is then reacted with morpholine and a suitable ketone, such as acetone, under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of 2-(4-Methyl-2,6-dinitroanilino)-1-morpholino-1-propanone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistent quality and efficiency. Safety measures are also critical due to the potential hazards associated with the handling of nitro compounds and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-2,6-dinitroanilino)-1-morpholino-1-propanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield nitroso or nitro derivatives, while reduction typically produces amino derivatives. Substitution reactions can result in a wide range of products depending on the substituents introduced.

Scientific Research Applications

2-(4-Methyl-2,6-dinitroanilino)-1-morpholino-1-propanone has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.

Industry: The compound is used in the development of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-2,6-dinitroanilino)-1-morpholino-1-propanone involves its interaction with specific molecular targets. In biological systems, it acts as an inhibitor of protein synthesis by interfering with the initiation stage of translation . This inhibition affects the synthesis of ribosomal RNA and other critical components, leading to altered cellular functions.

Comparison with Similar Compounds

Table 1: Structural Comparison

| Property | 2-(4-Methyl-2,6-dinitroanilino)-1-morpholino-1-propanone | 1-Phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) |

|---|---|---|

| Backbone | Propanone | Propanol |

| Key Substituents | 4-Methyl-2,6-dinitroanilino | Phenyl, decanoylamino |

| HOMO-LUMO Gap (DFT) | Narrow (electron-deficient) | Not reported |

| Solubility | Moderate (polar morpholino group) | Low (long alkyl chain) |

Table 2: Functional Comparison

| Parameter | Target Compound | PDMP |

|---|---|---|

| Primary Target | Not established | Glucosyltransferase, ceramide metabolism |

| Mechanism | Hypothesized redox activity | Uncompetitive inhibition, ceramide modulation |

| Therapeutic Application | Potential precursor for explosives/drugs | Chemosensitizer in cancer therapy |

| Synergistic Effects | None reported | Synergy with taxol/vincristine (70% cytotoxicity) |

Biological Activity

2-(4-Methyl-2,6-dinitroanilino)-1-morpholino-1-propanone is a compound that has garnered attention due to its biological activity, particularly as an inhibitor of protein synthesis. This article delves into its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C11H14N4O5

- Molecular Weight : 286.25 g/mol

- CAS Number : 161484

The compound primarily acts as an inhibitor of the initiation phase of protein synthesis. It selectively alters ribosomal RNA (rRNA) synthesis in plant cells, leading to the accumulation of pre-rRNA without affecting the synthesis of polyadenylated RNA .

Key Mechanisms:

- Inhibition of Protein Synthesis : The compound disrupts the normal initiation of protein synthesis, which is crucial for cellular function and growth.

- Selective Alteration of rRNA Synthesis : It affects the transcription process of ribosomal genes, resulting in impaired processing of rRNA transcripts .

Biological Activity

The biological activity of 2-(4-Methyl-2,6-dinitroanilino)-1-morpholino-1-propanone has been studied in various contexts:

Inhibition Studies

Research indicates that this compound can effectively inhibit peptide-chain initiation in various biological systems. For instance, studies have shown that it can selectively inhibit the initiation of protein synthesis in HeLa cells and plant systems, demonstrating its potential utility in both agricultural and medical applications .

Case Study 1: Inhibition in Plant Cells

A study demonstrated that 2-(4-Methyl-2,6-dinitroanilino)-N-methylpropionamide (a related compound) inhibited protein synthesis in plants. The inhibition was linked to changes in rRNA synthesis and processing, highlighting its potential as a herbicide or plant growth regulator .

Case Study 2: Cancer Cell Lines

In cancer research, the compound's ability to inhibit protein synthesis has been explored as a therapeutic strategy. By selectively targeting cancer cell metabolism and growth through protein synthesis inhibition, it may offer a novel approach to cancer treatment.

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 2-(4-Methyl-2,6-dinitroanilino)-1-morpholino-1-propanone, and what key reaction conditions are required?

The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. For example, morpholino groups are introduced via reaction with morpholine under basic conditions (e.g., potassium carbonate in methanol/DMF mixtures, as seen in analogous syntheses ). Nitro group installation requires nitration under controlled acidic conditions to prevent over-oxidation. Purification often employs column chromatography with polar/non-polar solvent gradients, followed by recrystallization from ethanol or acetonitrile .

Q. What spectroscopic techniques are used to confirm the compound’s structural integrity?

- IR spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and nitro (NO₂, ~1500–1350 cm⁻¹) stretches .

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.7–8.2 ppm for dinitroaniline), morpholine ring protons (δ 3.1–3.9 ppm), and carbonyl carbons (~200 ppm) .

- Mass spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How is this compound stabilized in long-term storage, and what degradation products are observed?

Store under inert atmosphere at –20°C to prevent hydrolysis of the morpholino group. Degradation studies using HPLC-MS reveal nitro-reduction products (e.g., amine derivatives) under reducing conditions and morpholine ring-opening in strong acids .

Advanced Questions

Q. What experimental evidence supports its role as a chloroplast protein synthesis inhibitor?

Studies using isolated pea chloroplasts demonstrated dose-dependent inhibition of light-driven protein synthesis (IC₅₀ ~10 µM). Radiolabeled amino acid incorporation assays showed >90% suppression of nascent polypeptide formation, comparable to lincomycin . Mechanistically, it binds to the 50S ribosomal subunit, blocking peptidyl transferase activity .

Q. How do researchers reconcile discrepancies in reported inhibitory concentrations across plant models?

Variability arises from differences in membrane permeability (e.g., intact vs. lysed chloroplasts) and species-specific ribosomal sensitivity. For example, in Chlamydomonas reinhardtii, higher concentrations (25 µM) are required due to cell wall barriers . Normalization to intracellular uptake (via LC-MS quantification) resolves such discrepancies .

Q. What strategies differentiate primary protein synthesis inhibition from secondary RNA metabolism effects?

- Pulse-chase experiments : Track ³H-uridine incorporation into RNA vs. ¹⁴C-leucine into proteins.

- Time-course analysis : Immediate protein synthesis inhibition (within 30 min) precedes delayed RNA effects (6–12 hr), as shown in radish seedlings .

- Knockout models : Use chloroplast ribosome-deficient mutants to isolate cytoplasmic vs. organellar effects .

Q. How does the compound’s nitro group geometry influence its bioactivity?

Molecular docking studies suggest the 2,6-dinitro configuration enhances binding to ribosomal proteins via π-π stacking and hydrogen bonding. Mono-nitro analogs show 10-fold reduced potency, confirming the critical role of nitro symmetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.